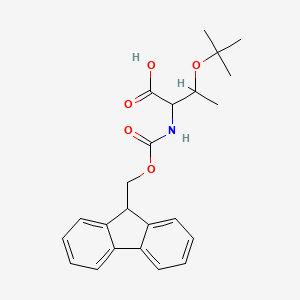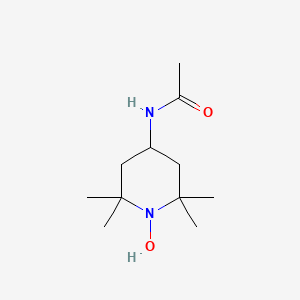
(5-ACETYLOXY-3,4-DIBENZOYLOXY-OXOLAN-2-YL)METHYL BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ACETYLOXY-3,4-DIBENZOYLOXY-OXOLAN-2-YL)METHYL BENZOATE involves the acetylation and benzoylation of ribose. One common method includes dissolving racemic (2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-hydroxytetrahydrofuran-3,4-diyl dibenzoate in dry pyridine. The solution is then slowly added dropwise with acetic anhydride in an ice water bath, stirred for 30 minutes, and then allowed to react at room temperature for 7 hours . The reaction mixture is then heated to 40°C for an hour, followed by extraction with chloroform and sequential washing with ice water, pre-cooled sulfuric acid, and saturated sodium bicarbonate . The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar acetylation and benzoylation reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ribofuranose ring.
Substitution: The acetate and benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, sulfuric acid, and sodium bicarbonate . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted ribofuranose compounds .
Scientific Research Applications
Alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate is widely used in scientific research, particularly in the synthesis of nucleosides . Its applications include:
Chemistry: Used as a starting material for the synthesis of various nucleoside analogs.
Biology: Employed in the study of nucleic acid structures and functions.
Medicine: Investigated for its potential in developing antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
Mechanism of Action
The mechanism of action of (5-ACETYLOXY-3,4-DIBENZOYLOXY-OXOLAN-2-YL)METHYL BENZOATE involves its role as a precursor in nucleoside synthesis. It undergoes enzymatic or chemical transformations to form nucleoside analogs, which can then interact with various molecular targets, including enzymes and nucleic acids . These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: Similar in structure but differs in the stereochemistry of the ribofuranose ring.
1-O-Acetyl-2,3,4-tri-O-benzoyl-beta-D-ribofuranose: Another ribose-derived compound with different benzoylation patterns.
Uniqueness
Alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate is unique due to its specific acetylation and benzoylation pattern, which makes it a valuable intermediate in nucleoside synthesis . Its distinct stereochemistry also contributes to its unique reactivity and applications in scientific research .
Properties
CAS No. |
70832-64-3 |
|---|---|
Molecular Formula |
C28H24O9 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3 |
InChI Key |
GCZABPLTDYVJMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B8817789.png)
![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/structure/B8817792.png)









